



Application Notes and Protocols for Cetyltrimethylammonium Bromide (CTAB) in **Genomics Research**

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Compound of Interest		
Compound Name:	Trimethylcetylammonium p- toluenesulfonate	
Cat. No.:	B092562	Get Quote

A Note on Terminology: The guery specified **Trimethylcetylammonium p-toluenesulfonate** (CTAT). However, a comprehensive review of genomics literature indicates that Cetyltrimethylammonium bromide (CTAB) is the predominantly utilized cationic detergent for nucleic acid extraction. While other salts like Cetyltrimethylammonium tosylate (also abbreviated as CTAT) exist, their application in standard genomics protocols is not welldocumented. It is highly probable that the intended subject of inquiry was the widely used CTAB. Therefore, these application notes and protocols will focus on the practical applications of CTAB in genomics research, a staple technique for DNA and RNA isolation, particularly from challenging sample types such as plants.

Introduction

Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that has found widespread application in genomics research for the isolation of high-quality nucleic acids. Its effectiveness lies in its ability to lyse cells, denature proteins, and precipitate nucleic acids, while also separating them from polysaccharides and other inhibitors of downstream enzymatic reactions. This makes CTAB-based methods particularly valuable for DNA and RNA extraction from plant tissues, which are rich in such contaminants. These notes provide an overview of the applications, quantitative data, and detailed protocols for using CTAB in a research setting.



Core Applications in Genomics

The primary application of CTAB in genomics is the extraction of DNA and RNA from various biological sources.

- Plant Genomics: CTAB is the gold standard for DNA extraction from plant leaves, seeds, and other tissues. It is highly effective at removing polysaccharides and polyphenols, which can inhibit PCR and other enzymatic reactions.
- Bacterial and Fungal Genomics: The method is also adapted for isolating nucleic acids from bacteria and fungi, where the cell wall presents a barrier to lysis.
- Selective DNA Precipitation: CTAB can be used for the selective precipitation of high molecular weight DNA, leaving smaller fragments and RNA in solution under specific salt conditions.

Quantitative Data Summary

The efficiency of CTAB-based extraction protocols can be assessed by the yield and purity of the isolated nucleic acids. The following table summarizes typical quantitative data obtained from CTAB-based DNA extraction from plant tissues.



Parameter	Typical Value Range	Method of Measurement	Notes
DNA Yield	50 - 1500 ng/μL	Spectrophotometry (A260) or Fluorometry (e.g., Qubit)	Yield is highly dependent on sample type, quality, and starting material amount.
A260/A280 Ratio	1.8 - 2.0	Spectrophotometry (e.g., NanoDrop)	A ratio of ~1.8 is generally accepted as "pure" for DNA. Lower ratios may indicate protein contamination.
A260/A230 Ratio	2.0 - 2.2	Spectrophotometry (e.g., NanoDrop)	This ratio is an indicator of purity from contaminants like polysaccharides and phenols. Lower ratios suggest contamination.
Processing Time	2 - 4 hours	-	Time can vary based on the number of samples and incubation times.

Experimental Protocols

Protocol 1: CTAB-based DNA Extraction from Plant Leaf Tissue

This protocol is a standard method for isolating high-quality genomic DNA from fresh or frozen plant leaves.

Materials:



- CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- 2-Mercaptoethanol
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
- Liquid Nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heat block
- Microcentrifuge

Procedure:

- Sample Preparation:
 - Weigh approximately 100 mg of fresh or frozen leaf tissue.
 - Freeze the tissue in liquid nitrogen.
 - Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
- Lysis:
 - Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
 - Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-Mercaptoethanol added to a final concentration of 0.2% (v/v) just before use.



- Vortex vigorously to mix.
- Incubate at 65°C for 60 minutes in a water bath or heat block, with occasional mixing.

Purification:

- Add an equal volume (1 mL) of Chloroform: Isoamyl alcohol (24:1).
- Mix by inverting the tube for 5-10 minutes to form an emulsion.
- Centrifuge at 12,000 x g for 10 minutes at room temperature.
- Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

Precipitation:

- Add 0.7 volumes (e.g., 700 μL for 1 mL of aqueous phase) of ice-cold isopropanol.
- Mix gently by inversion until a DNA precipitate is visible.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

· Washing:

- Carefully decant the supernatant.
- Add 1 mL of ice-cold 70% ethanol to wash the pellet.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

Resuspension:

- Resuspend the DNA pellet in 50-100 μL of TE Buffer.
- Incubate at 65°C for 10 minutes to aid dissolution.



Store the DNA at -20°C.

Visualizations

Diagram 1: CTAB DNA Extraction Workflow

Caption: Workflow of CTAB-based genomic DNA extraction from plant tissue.

Diagram 2: Logical Relationships in CTAB-based Purification

Caption: Phase separation logic in CTAB-based nucleic acid purification.

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